molecular formula C11H13NO2 B2983891 6-Methyl-2-vinylisonicotinic acid ethyl ester CAS No. 1186513-02-9

6-Methyl-2-vinylisonicotinic acid ethyl ester

Cat. No.: B2983891
CAS No.: 1186513-02-9
M. Wt: 191.23
InChI Key: ILHHVOOTBZQILL-UHFFFAOYSA-N
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Description

6-Methyl-2-vinylisonicotinic acid ethyl ester is an organic compound with the molecular formula C12H13NO2 It is a derivative of isonicotinic acid, featuring a vinyl group and a methyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-vinylisonicotinic acid ethyl ester typically involves the esterification of 6-Methyl-2-vinylisonicotinic acid. One common method is the Fischer esterification, where the acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-2-vinylisonicotinic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: Formation of 6-Methyl-2-vinylisonicotinic acid.

    Reduction: Formation of 6-Methyl-2-vinylisonicotinic alcohol.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

6-Methyl-2-vinylisonicotinic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Methyl-2-vinylisonicotinic acid ethyl ester involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The vinyl group and ester functionality allow for various interactions, including hydrogen bonding and hydrophobic interactions, which can influence the compound’s biological activity.

Comparison with Similar Compounds

    Isonicotinic acid ethyl ester: Lacks the methyl and vinyl groups, resulting in different reactivity and applications.

    6-Methylisonicotinic acid ethyl ester: Similar structure but without the vinyl group, leading to different chemical properties.

    2-Vinylisonicotinic acid ethyl ester:

Uniqueness: 6-Methyl-2-vinylisonicotinic acid ethyl ester is unique due to the presence of both the methyl and vinyl groups, which confer distinct chemical properties and reactivity. These functional groups enhance its versatility in synthetic applications and its potential biological activity.

Properties

IUPAC Name

ethyl 2-ethenyl-6-methylpyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-4-10-7-9(6-8(3)12-10)11(13)14-5-2/h4,6-7H,1,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHHVOOTBZQILL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC(=C1)C)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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